molecular formula C20H39KO2 B103465 Potassium icosanoate CAS No. 18080-76-7

Potassium icosanoate

Numéro de catalogue: B103465
Numéro CAS: 18080-76-7
Poids moléculaire: 350.6 g/mol
Clé InChI: JFZDUSDRGGZYDF-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Potassium icosanoate is the potassium salt of icosanoic acid (arachidic acid), a saturated fatty acid with a 20-carbon chain (C20:0). Its molecular formula is C₂₀H₃₉KO₂, and it is structurally characterized by a long hydrophobic alkyl chain and a hydrophilic carboxylate group bound to a potassium ion. This compound is part of a broader class of fatty acid salts, which are widely studied for their surfactant properties, biological interactions, and industrial applications.

Propriétés

Numéro CAS

18080-76-7

Formule moléculaire

C20H39KO2

Poids moléculaire

350.6 g/mol

Nom IUPAC

potassium;icosanoate

InChI

InChI=1S/C20H40O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+1/p-1

Clé InChI

JFZDUSDRGGZYDF-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)[O-].[K+]

SMILES isomérique

CCCCCCCCCCCCCCCCCCCC(=O)[O-].[K+]

SMILES canonique

CCCCCCCCCCCCCCCCCCCC(=O)[O-].[K+]

Autres numéros CAS

18080-76-7

Numéros CAS associés

506-30-9 (Parent)

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and subsections compare potassium icosanoate with structurally or functionally related compounds, including potassium salts of shorter-chain fatty acids, esters of icosanoic acid, and derivatives with biological relevance.

Table 1: Comparative Analysis of Potassium Icosanoate and Related Compounds

Compound Chemical Formula CAS Number Key Applications/Findings References
Potassium Icosanoate C₂₀H₃₉KO₂ Not explicitly provided Potential surfactant; inferred from analogs like potassium stearate/palmitate.
Potassium Stearate C₁₈H₃₅KO₂ 352438-86-9 Surfactant in cosmetics, pharmaceuticals; mixture with palmitate in industrial uses.
Potassium Palmitate C₁₆H₃₁KO₂ 2624-31-9 Emulsifier in food and cosmetics; antimicrobial properties.
Methyl Icosanoate C₂₁H₄₂O₂ Not explicitly provided Key component in herbal extracts; interacts with cytokines (IL6, TNF) in bioactivity studies.
Ethyl Icosanoate C₂₂H₄₄O₂ Not explicitly provided Dominant volatile in algae; potential biofuel precursor; marker for dairy authenticity.
2,3-Dihydroxypropyl Icosanoate C₂₃H₄₆O₄ 50906-68-8 Metabolite in buffalo milk; linked to PDO (Protected Designation of Origin) certification.

Potassium Salts of Saturated Fatty Acids

  • Potassium Stearate (C18:0): A shorter-chain analog (18 carbons) with well-documented industrial use. It is a mixture of stearate and palmitate, commonly employed as a surfactant in soaps and detergents. Its shorter chain length compared to icosanoate likely enhances water solubility but reduces lipid-binding efficiency .
  • Potassium Palmitate (C16:0): With 16 carbons, this salt is prevalent in cosmetics and food products. Studies highlight its role in stabilizing emulsions and inhibiting bacterial growth, properties that may differ in potassium icosanoate due to its longer hydrophobic tail .

Esters of Icosanoic Acid

  • Methyl Icosanoate: Identified in Herba Siegesbeckia extracts, this ester demonstrates multitarget bioactivity, interacting with inflammatory markers like IL6 and TNF. Its lipophilicity, derived from the 20-carbon chain, may facilitate membrane penetration in biological systems .
  • Ethyl Icosanoate: A major volatile in brown alga Cladostephus spongiosus, its abundance correlates with seasonal variations and antioxidant activity. Its ethyl group may enhance volatility compared to potassium icosanoate, making it suitable for gas chromatography (GC-MS) analyses .

Q & A

Q. What established methodologies are recommended for synthesizing Potassium icosanoate, and how can their efficiency be systematically compared?

  • Methodological Answer : Synthesis routes (e.g., saponification of icosanoic acid with potassium hydroxide) should be optimized using Design of Experiments (DOE) to evaluate variables like reaction time, temperature, and molar ratios. Efficiency can be compared via yield quantification (gravimetric analysis) and purity assessment (FTIR, NMR) . Tabulate results to highlight optimal conditions (e.g., Table 1). Table 1 : Comparative synthesis efficiency under varying conditions.
Temperature (°C)Reaction Time (h)Yield (%)Purity (NMR)
6047895%
8038598%

Q. How can the solubility profile of Potassium icosanoate be accurately characterized across different solvent systems?

  • Methodological Answer : Use phase-solubility studies with solvents of varying polarity (e.g., water, ethanol, hexane). Employ UV-Vis spectroscopy or gravimetric methods to measure saturation points. Ensure temperature control (±0.5°C) and triplicate trials to assess reproducibility .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of Potassium icosanoate?

  • Methodological Answer : Combine FTIR (to confirm carboxylate group absorption ~1560–1650 cm⁻¹) and 1^1H/13^13C NMR (to verify alkyl chain integrity and potassium coordination). Cross-validate with elemental analysis (C, H, K) to ensure stoichiometric accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent colloidal stability of Potassium icosanoate in aqueous solutions?

  • Methodological Answer : Conduct zeta potential measurements and dynamic light scattering (DLS) across pH 4–10. Correlate stability thresholds with critical micelle concentration (CMC) variations. Use molecular dynamics simulations to model micelle formation kinetics .

Q. How do molecular interactions between Potassium icosanoate and lipid bilayers influence its antimicrobial activity?

  • Methodological Answer : Employ fluorescence anisotropy and calorimetry (DSC/ITC) to study membrane disruption. Pair with in vitro assays (e.g., MIC tests against E. coli) to link biophysical data to biological outcomes. Use ANOVA to analyze dose-response relationships .

Q. What strategies resolve contradictions in reported thermotropic phase behavior data for Potassium icosanoate?

  • Methodological Answer : Perform systematic reviews to identify variables (e.g., heating rates, sample hydration) causing discrepancies. Replicate studies using standardized DSC protocols and publish raw datasets for meta-analysis .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in reported critical micelle concentration (CMC) values for Potassium icosanoate?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design a replication study. Use surface tension measurements (Wilhelmy plate method) under controlled humidity and temperature. Perform regression analysis to compare results with prior literature .

Q. What statistical frameworks are appropriate for analyzing the correlation between alkyl chain length and Potassium icosanoate’s surfactant efficacy?

  • Methodological Answer : Use multivariate regression to model CMC as a function of chain length (n=14–22). Include covariates like temperature and ionic strength. Validate models with Akaike Information Criterion (AIC) to avoid overfitting .

Experimental Design & Validation

Q. How can researchers optimize experimental protocols for studying Potassium icosanoate’s environmental degradation?

  • Methodological Answer : Design a PICOT framework:
  • P : Aqueous ecosystems
  • I : Photocatalytic degradation using TiO₂
  • C : Natural degradation (control)
  • O : Half-life quantification via HPLC
  • T : 30-day observation
    Monitor degradation products with LC-MS and align with green chemistry principles .

Q. What controls are essential when assessing Potassium icosanoate’s cytotoxicity in mammalian cell lines?

  • Methodological Answer : Include positive (e.g., SDS) and negative (untreated cells) controls. Use MTT assays with triplicate wells and normalize viability to cell counts (flow cytometry). Report IC₅₀ values with 95% confidence intervals .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.